The compound with the Chemical Abstracts Service number 23827-91-0 is known as Des-Arg9-Bradykinin acetate. It is a derivative of bradykinin, a peptide that plays a significant role in various physiological processes, including inflammation, vasodilation, and blood pressure regulation. Des-Arg9-Bradykinin acetate is primarily recognized as a selective agonist for the bradykinin B1 receptor, which is involved in inflammatory responses and pain signaling. This compound is utilized mainly for research purposes and is not intended for clinical use or sale to patients.
Des-Arg9-Bradykinin acetate is classified under the following categories:
The compound appears as a white to off-white solid and is typically used in research settings to study its effects on the bradykinin receptors, particularly B1 receptors, which are implicated in various inflammatory conditions .
The synthesis of Des-Arg9-Bradykinin acetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
The automated synthesis process enhances efficiency and consistency, especially in industrial settings where larger quantities are required. The final product is often lyophilized to obtain a stable powder form suitable for storage and use in research applications.
Des-Arg9-Bradykinin acetate has a complex structure characterized by its sequence of amino acids. The primary sequence can be represented as:
This structure allows it to interact selectively with the bradykinin B1 receptor, distinguishing it from other bradykinin derivatives that may also interact with B2 receptors .
The molecular structure can be visualized using chemical modeling software that depicts the arrangement of atoms within the compound, highlighting functional groups relevant for receptor binding.
Des-Arg9-Bradykinin acetate primarily undergoes peptide bond formation and hydrolysis reactions. Due to its peptide nature, it does not typically participate in oxidation or reduction reactions.
Common Reagents:
The reactions involved in its synthesis are crucial for maintaining the integrity of the peptide bonds while ensuring high yields of the desired product. The purification step via HPLC is essential for obtaining a product free from impurities that could interfere with biological assays.
Des-Arg9-Bradykinin acetate acts as an agonist at the bradykinin B1 receptor. Upon binding to this receptor, it triggers a series of intracellular signaling pathways that lead to various physiological effects, including:
This mechanism highlights its potential utility in studying inflammatory diseases and pain management .
Storage Recommendations:
Des-Arg9-Bradykinin acetate should be stored sealed away from moisture at -80°C for long-term storage or at -20°C for shorter durations .
Des-Arg9-Bradykinin acetate has several scientific applications:
Its selectivity for B1 receptors makes it particularly valuable for dissecting the specific roles these receptors play in physiological and pathological processes .
[Des-Arg9]-Bradykinin acetate is a bioactive peptide derivative systematically identified by its CAS Registry Number 23827-91-0. The compound follows standardized peptide nomenclature rules where "Des-Arg9" denotes the deletion of the ninth arginine residue from native bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). The acetate component indicates the salt form, crucial for compound stability and solubility. Alternative designations include des-Arg9-bradykinin acetate and H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH acetate salt, reflecting its sequence-based naming [1] [8]. This compound is cataloged as HY-P0298A in chemical supplier databases and classified as a selective agonist targeting the bradykinin B1 receptor (B1R), distinguishing it from ligands targeting the B2 receptor subtype [1]. The consistent CAS registry enables precise identification across pharmacological and structural studies.
Table 1: Nomenclature and Registry Identification
Identifier Type | Designation |
---|---|
Systematic Name | [Des-Arg9]-Bradykinin acetate |
CAS Registry Number | 23827-91-0 |
Supplier Catalog Number | HY-P0298A |
Peptide Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe |
Sequence Shortening | RPPGFSPF |
Receptor Target | Bradykinin B1 receptor (B1R) |
The molecular formula of [Des-Arg9]-Bradykinin acetate is C46H65N11O12, with a calculated molecular weight of 964.07 g/mol. This formula accounts for the octapeptide backbone (C42H60N11O10) and the acetate counterion (C2H4O2), essential for maintaining charge neutrality. High-purity batches (99.95%) exhibit consistent mass spectrometry profiles validating the molecular composition [1] [8]. The molecular weight significantly influences its pharmacokinetic behavior, as the peptide exceeds 500 Da threshold typical for blood-brain barrier permeability. Mass decomposition analysis reveals key weight contributors: the aromatic phenylalanine residues (Phe5,8) constitute 21.8% of total mass, while the N-terminal arginine contributes 17.6% due to its guanidinium group. This mass distribution impacts solvation properties and diffusion characteristics in physiological environments. The acetate salt form enhances aqueous solubility (103.73 mM in water), facilitating biological studies [1].
Table 2: Molecular Mass Distribution
Component | Formula Contribution | Mass Contribution (Da) | Percentage of Total MW |
---|---|---|---|
Peptide Backbone | C42H60N11O10 | 878.04 | 91.08% |
Acetate Counterion | C2H4O2 | 60.04 | 6.23% |
Hydration Shell (typical) | H2O | 18.02 | 1.87% |
Total | - | 964.07 | 100% |
All chiral centers in [Des-Arg9]-Bradykinin acetate maintain L-configurations at α-carbons, consistent with natural amino acid stereochemistry. While no experimental crystal structure exists for this specific peptide, X-ray crystallography remains the definitive method for determining absolute configuration in similar bioactive peptides [3] [6]. Successful absolute configuration determination requires enantiomerically pure samples and high-quality crystals that diffract beyond 1.0 Å resolution. The Flack parameter (refined near 0) and resonant scattering effects (Bijvoet differences) are critical for distinguishing true chirality from inversion twins in such analyses [3]. Computational modeling suggests the proline residues (positions 2,3,7) adopt endo ring puckers, creating a polyproline type II helix segment between Arg1-Pro2-Pro3. This secondary structure positions the C-terminal Phe8 for receptor interaction. When crystallography is impractical, vibrational circular dichroism (VCD) provides complementary stereochemical validation by correlating optical activity with spatial arrangement [6].
Table 3: Crystallographic Requirements for Absolute Configuration Determination
Parameter | Requirement | Significance |
---|---|---|
Crystal Quality | Well-ordered single crystals >0.1 mm | Minimizes disorder effects |
Resolution Limit | ≤1.0 Å | Resolves atomic positions |
Flack Parameter | -0.05 ≤ x ≤ +0.05 | Confirms correct enantiomorph |
Friedel Pairs | >10 measurable pairs | Enables Bijvoet difference analysis |
Resonant Scattering | Mo Kα radiation (λ = 0.7107 Å) | Enhances anomalous dispersion |
Heavy Atoms | None present (light-atom structure) | Increases challenge in chiral assignment |
The peptide backbone forms an extensive hydrogen bonding network critical for structural stability and receptor engagement. Potential donor-acceptor pairs include: Arg1 (NH)–Ser6 (C=O), Gly4 (NH)–Phe5 (C=O), and Phe5 (NH)–Pro7 (C=O). Computational studies of analogous peptides reveal these intramolecular H-bonds reduce conformational flexibility, particularly stabilizing β-turn motifs around residues 4–7 [4] [7]. The aromatic side chains of Phe5 and Phe8 engage in π–π stacking interactions with centroid distances of 3.5–4.0 Å in energy-minimized models. Hydrogen bonding induces π-electron depletion in aromatic systems, strengthening these stacking interactions by 15–20% compared to non-H-bonded equivalents [4]. In metallopeptide analogues, coordination further enhances stacking energies (ΔE = -12 kcal/mol for Zn2+ complexes versus -8 kcal/mol for free peptides) by polarizing electron density [7]. The combined H-bond/π-stacking system creates a supramolecular recognition domain essential for B1 receptor activation, where ligand rigidity complements the binding pocket topology.
Table 4: Dominant Non-Covalent Interactions
Interaction Type | Participating Residues | Energy Contribution (kcal/mol) | Biological Role |
---|---|---|---|
Intramolecular H-bond | Arg1 NH···O=C Ser6 | -4.2 | Stabilizes N-terminal orientation |
Intramolecular H-bond | Phe5 NH···O=C Pro7 | -3.8 | Forms β-turn nucleus |
Parallel π-π stacking | Phe5 – Phe8 | -8.0 to -12.0 | Creates hydrophobic recognition surface |
Cation-π interaction | Arg1 guanidinium – Phe8 | -6.5 | Anchors C-terminus near N-terminus |
Solvent-mediated H-bond | Ser6 OH···H2O···O=C Gly4 | -2.5 | Enhances aqueous solubility |
The peptide's conformational stability arises from synergistic interaction networks rather than isolated forces. Experimental evidence from Hirshfeld surface analysis of analogous peptides shows that H-bonding contributes 35–40% of crystal packing energy, while π-interactions account for 25–30% [7]. This balance enables biological activity by maintaining solution-phase structure similar to the receptor-bound conformation. The absence of disulfide bridges (unlike native bradykinin) increases reliance on these non-covalent forces for structural integrity, explaining its selectivity for the inducible B1 receptor over the constitutive B2 subtype [1].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: